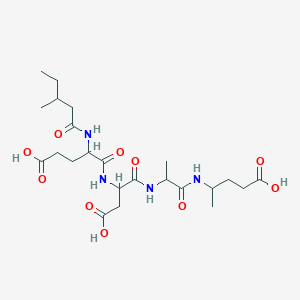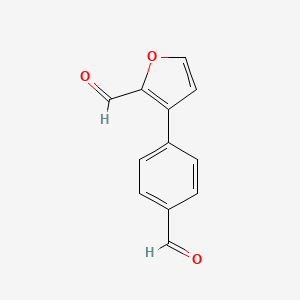
RR-SRC, Protein Tyrosine Kinase Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RR-SRC, Protein Tyrosine Kinase Substrate, is a peptide substrate commonly used to measure the activity of tyrosine kinases by assessing the phosphorylation of RR-SRC in both plant and animal cells . It is derived from the phosphorylation site of pp60 (Src), a protein tyrosine kinase . This substrate has also been utilized to monitor the purification of the insulin receptor, another protein tyrosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
RR-SRC is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of RR-SRC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RR-SRC primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue in the peptide sequence . This reaction is catalyzed by tyrosine kinases and is crucial for studying kinase activity.
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is the phosphate donor in phosphorylation reactions.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of RR-SRC, which can be detected and quantified using various biochemical assays .
Scientific Research Applications
RR-SRC is widely used in scientific research for the following applications:
Mechanism of Action
RR-SRC exerts its effects through phosphorylation by tyrosine kinases. The mechanism involves the transfer of a phosphate group from ATP to the tyrosine residue in the peptide sequence . This phosphorylation event is a key regulatory mechanism in many cellular processes, including cell growth, differentiation, and metabolism . The molecular targets of RR-SRC include various tyrosine kinases, such as the insulin receptor and epidermal growth factor receptor .
Comparison with Similar Compounds
RR-SRC is unique among tyrosine kinase substrates due to its specific sequence derived from the phosphorylation site of pp60 (Src) . Similar compounds include:
Poly(Glu-Tyr): A synthetic polymer used as a general substrate for tyrosine kinases.
Poly(Lys-Tyr): Another synthetic polymer with similar applications.
Peptide substrates derived from other kinases: These include substrates specific to kinases like Abl, Fyn, and Lyn.
RR-SRC stands out due to its high specificity and efficiency in measuring the activity of Src family kinases .
Properties
IUPAC Name |
5-[[3-carboxy-1-[[1-(4-carboxybutan-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-(3-methylpentanoylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O10/c1-5-12(2)10-17(28)26-15(7-9-19(31)32)22(36)27-16(11-20(33)34)23(37)25-14(4)21(35)24-13(3)6-8-18(29)30/h12-16H,5-11H2,1-4H3,(H,24,35)(H,25,37)(H,26,28)(H,27,36)(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGKDVQIONNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![disodium;(3E)-5-acetamido-3-[(4-acetamidophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8260571.png)






![3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)-](/img/structure/B8260616.png)

![(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260641.png)
![(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260643.png)
![(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260648.png)


